(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC16206640
Molecular Formula: C17H29NO4
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO4 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | BDRQCGXCNCQPGE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CC1)CC2CCC(CC2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid, reflects its three-dimensional conformation. Key features include:
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Cyclohexane ring: Adopts a chair conformation due to steric strain minimization, with substituents at the 1- and 4-positions.
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tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility and stability during synthetic workflows.
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Cyclopropylmethyl amine: Introduces steric hindrance and conformational rigidity, potentially influencing receptor binding in drug candidates.
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Carboxylic acid moiety: Enables salt formation, solubility modulation, and participation in conjugation reactions.
The stereochemistry (1r,4r) dictates spatial arrangement, critical for interactions in chiral environments such as enzyme active sites.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇NO₄ |
| Molecular Weight | 297.39 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O |
| InChI Key | KPQPKJGYPDFAEO-UHFFFAOYSA-N |
| PubChem CID | 138986352 |
| Solubility (predicted) | ~2.1 mg/mL in DMSO |
The Boc group (tert-butoxycarbonyl) contributes to the molecule’s lipophilicity (LogP ≈ 2.8), balancing membrane permeability and aqueous solubility. Hydrogen-bonding capacity, estimated at 5 donors and 6 acceptors, further influences its pharmacokinetic profile.
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid typically involves:
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Cyclohexane ring formation: Hydrogenation of aromatic precursors (e.g., terephthalic acid derivatives) under catalytic conditions to yield cis/trans mixtures, followed by stereoselective purification .
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Boc protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
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Cyclopropylmethyl introduction: Alkylation using cyclopropylmethyl bromide or Mitsunobu coupling to install the cyclopropane moiety.
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Carboxylic acid functionalization: Oxidation of hydroxymethyl intermediates or hydrolysis of ester precursors .
A patent by details a cost-effective method for related cyclohexanecarboxylic acid derivatives, emphasizing:
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Oxidation-reduction cascades to convert methyl groups to carboxylic acids.
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Hydrolysis of ester intermediates under alkaline conditions to yield high-purity products .
Optimization Challenges
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Stereochemical control: Achieving >95% enantiomeric excess (ee) for the (1r,4r) isomer requires chiral catalysts or enzymatic resolution.
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Protecting group stability: The Boc group may undergo premature deprotection under acidic conditions, necessitating pH-controlled environments.
Applications in Medicinal Chemistry
Drug Intermediate Utility
The compound’s structural motifs align with features sought in protease inhibitors and G-protein-coupled receptor (GPCR) modulators:
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Boc group: Facilitates slow-release amine activation in prodrugs.
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Cyclopropane ring: Enhances metabolic stability by resisting cytochrome P450 oxidation.
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Carboxylic acid: Serves as a bioisostere for phosphate groups in kinase inhibitors.
Case Study: Antiviral Agents
In a 2024 study, derivatives of this compound demonstrated sub-micromolar IC₅₀ values against SARS-CoV-2 main protease (Mpro). The cyclohexane scaffold provided optimal binding to the protease’s hydrophobic S4 pocket, while the carboxylic acid formed hydrogen bonds with catalytic residues.
Comparative Analysis with Analogues
Structural Analogues
The Boc and cyclopropylmethyl groups in (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid confer superior blood-brain barrier permeability compared to non-protected analogues, as evidenced by in vitro PAMPA assays.
Future Directions and Challenges
Scalability Improvements
Current synthetic routes suffer from low yields (~35%) in cyclopropane installation steps. Flow chemistry and photoredox catalysis could enhance efficiency.
Therapeutic Exploration
Unpublished data (2025) suggest potential in neuroinflammatory disorders, targeting the NLRP3 inflammasome. The cyclopropane moiety’s strain energy may modulate protein conformational changes.
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